(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
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Overview
Description
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is a synthetic organic compound that belongs to the class of nucleoside analogs This compound is characterized by the presence of a fluorine atom and a methyl group at the 2-position of the pentofuranosyl ring, along with chloride and dibenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate typically involves multiple steps:
Starting Material: The synthesis begins with a suitable pentofuranosyl precursor.
Fluorination: Introduction of the fluorine atom at the 2-position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Methylation: The methyl group is introduced using a methylating agent like methyl iodide in the presence of a base.
Chlorination: The chloride group is introduced using thionyl chloride or another chlorinating agent.
Dibenzoate Formation: The final step involves the esterification of the hydroxyl groups with benzoic acid derivatives to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The dibenzoate ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of the corresponding diol and benzoic acid.
Oxidation/Reduction: Formation of oxidized or reduced analogs.
Scientific Research Applications
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in antiviral and anticancer research.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate involves its interaction with specific molecular targets. As a nucleoside analog, it can be incorporated into nucleic acids, leading to disruption of DNA or RNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The fluorine atom enhances its stability and bioavailability, while the dibenzoate groups improve its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: A fluorinated glucose analog used in medical imaging.
2-Fluoro-2-deoxy-D-arabinofuranose: Another fluorinated nucleoside analog with similar properties.
2-Methyl-2-deoxy-D-ribose: A methylated nucleoside analog.
Uniqueness
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is unique due to the combination of fluorine, methyl, and dibenzoate groups, which confer distinct chemical and biological properties. Its stability, solubility, and potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C20H18ClFO5 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
[(2R,5R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H18ClFO5/c1-20(22)16(27-18(24)14-10-6-3-7-11-14)15(26-19(20)21)12-25-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16?,19+,20?/m1/s1 |
InChI Key |
VLPZJFQKABILMS-GGYOGLCLSA-N |
Isomeric SMILES |
CC1([C@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)Cl)F |
Canonical SMILES |
CC1(C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
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